Cas no 213549-73-6 (2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione)

2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione structure
213549-73-6 structure
商品名:2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione
CAS番号:213549-73-6
MF:C6HN3O2Cl2
メガワット:217.997
MDL:MFCD24550679
CID:4524596
PubChem ID:92134827

2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione 化学的及び物理的性質

名前と識別子

    • 2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
    • 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, 2,3-dichloro-
    • 2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione
    • 213549-73-6
    • CS-0253736
    • 2,3-dichloropyrrolo[3,4-b]pyrazine-5,7-dione
    • MDL: MFCD24550679
    • インチ: InChI=1S/C6HCl2N3O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H,11,12,13)
    • InChIKey: XZGZCMDEPYCMIY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(Cl)N=C2C(C(NC2=O)=O)=N1

計算された属性

  • せいみつぶんしりょう: 216.9445817Da
  • どういたいしつりょう: 216.9445817Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D972564-25g
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
213549-73-6 97%
25g
$2700 2024-05-24
eNovation Chemicals LLC
D972564-10g
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
213549-73-6 97%
10g
$1520 2024-05-24
Enamine
BBV-45300326-10.0g
2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione
213549-73-6 95%
10.0g
$3199.0 2023-01-12
eNovation Chemicals LLC
D972564-1g
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
213549-73-6 97%
1g
$350 2025-02-20
Alichem
A099001622-10g
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
213549-73-6 95%
10g
$1393.60 2023-09-02
Alichem
A099001622-5g
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
213549-73-6 95%
5g
$1055.25 2023-09-02
Enamine
BBV-45300326-1.0g
2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione
213549-73-6 95%
1.0g
$969.0 2023-01-12
eNovation Chemicals LLC
D972564-1g
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
213549-73-6 97%
1g
$350 2024-05-24
eNovation Chemicals LLC
D972564-5g
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
213549-73-6 97%
5g
$950 2024-05-24
Enamine
BBV-45300326-10g
2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione
213549-73-6 95%
10g
$3199.0 2023-10-28

2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione 関連文献

2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dioneに関する追加情報

Introduction to 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione (CAS No. 213549-73-6)

2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione, identified by its Chemical Abstracts Service number 213549-73-6, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the pyrrolopyrazine class, a scaffold that has been extensively explored for its potential in drug discovery. The presence of chlorine substituents at the 2 and 3 positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The pyrrolo[3,4-bpyrazine] core structure is characterized by a fused ring system consisting of a pyrrole ring and a pyrazine ring. This particular arrangement imparts a high degree of rigidity to the molecule, which can be advantageous in terms of binding affinity to biological targets. Additionally, the 5,7-dione functional group introduces polar characteristics that can influence solubility and interactions with biological systems. These features make 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential applications in pharmaceuticals. The pyrrolopyrazine scaffold has been particularly noted for its ability to modulate biological pathways involved in inflammation, cancer, and neurodegenerative diseases. Researchers have been exploring derivatives of this scaffold to identify molecules with improved efficacy and reduced toxicity. The 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione structure represents an early stage in this exploration but holds significant promise.

One of the key aspects that make this compound interesting is its versatility as a synthetic intermediate. The chlorine atoms at the 2 and 3 positions can be readily functionalized through various chemical reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows chemists to modify the molecule in multiple ways to tailor its pharmacological properties. For instance, replacing the chlorine atoms with other functional groups can alter the electronic distribution of the molecule, thereby affecting its binding interactions with biological targets.

Recent studies have begun to uncover the pharmacological potential of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione and its derivatives. Initial investigations have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in disease processes. For example, modifications to the pyrrolopyrazine core have led to compounds with anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or interleukin-1β (IL-1β) pathways. These findings are particularly encouraging given the widespread use of COX inhibitors in treating chronic inflammatory conditions.

The synthesis of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by chlorination steps to introduce the necessary substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such heterocyclic compounds. This has facilitated their use in both academic research and industrial applications.

The pharmacokinetic properties of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione are also an area of active investigation. Understanding how a compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary studies suggest that modifications to the molecule can influence these parameters significantly. For instance,enhancing solubility through functional group changes can improve oral bioavailability,while altering metabolic stability can extend half-life and reduce dosing frequency.

In conclusion,2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione (CAS No.213549-73-6) is a structurally intriguing compound with significant potential in medicinal chemistry.Its unique scaffold and reactive sites make it a versatile intermediate for synthesizing novel therapeutic agents.Ongoing research continues to explore its pharmacological properties,synthetic applications,and pharmacokinetic behavior.These efforts are expected to yield valuable insights into developing new treatments for various diseases.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd